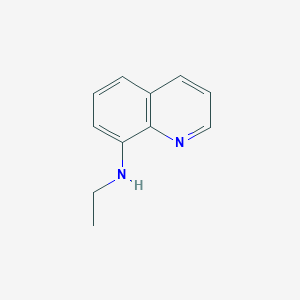
Methyl 4-(aminomethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(aminomethyl)nicotinate is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of nicotinic acid and features a methyl ester group attached to the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of an aminomethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes a reaction with formaldehyde and ammonia to introduce the aminomethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically includes steps for purification and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: Methyl 4-(aminomethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学研究应用
Methyl 4-(aminomethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
作用机制
The mechanism of action of Methyl 4-(aminomethyl)nicotinate involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may act as an agonist or antagonist in certain receptor-mediated processes, thereby modulating physiological responses .
相似化合物的比较
Methyl nicotinate: A methyl ester of nicotinic acid, used primarily as a rubefacient.
Nicotinamide: A form of vitamin B3, involved in numerous metabolic processes.
Nicotinic acid: Another form of vitamin B3, used to treat pellagra and hyperlipidemia.
Uniqueness: Methyl 4-(aminomethyl)nicotinate is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets that are not possible with other similar compounds .
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
methyl 4-(aminomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4,9H2,1H3 |
InChI 键 |
CXWHIGAMXZYKTC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CN=C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


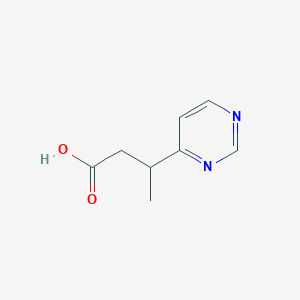
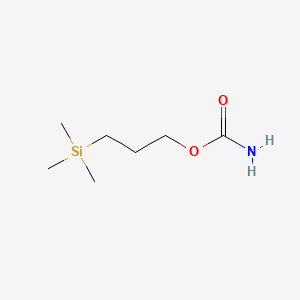

![2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11917196.png)
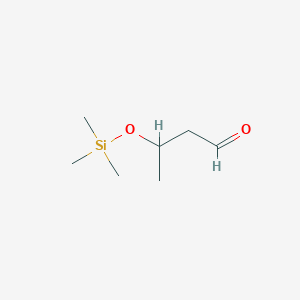




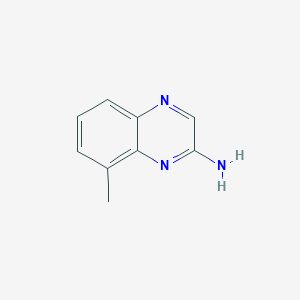

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol](/img/structure/B11917254.png)
